Cas no 921791-76-6 (7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole)

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole is a synthetic compound with potential applications in medicinal chemistry. It features a unique imidazo2,1-c1,2,4triazole core, which enhances its pharmacological profile. The presence of a 4-methoxyphenyl group and a sulfanyl substituent further contributes to its specificity and efficacy. This compound is valued for its potential in drug discovery due to its structural diversity and bioactivity.
7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole structure
921791-76-6 structure
商品名:7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole
CAS番号:921791-76-6
MF:C19H20N4OS
メガワット:352.453302383423
CID:6089947
PubChem ID:27443452

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole 化学的及び物理的性質

名前と識別子

    • 7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole
    • 7-(4-methoxyphenyl)-3-(2-phenylethylsulfanyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
    • 921791-76-6
    • 7-(4-methoxyphenyl)-3-(phenethylthio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
    • 7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
    • CCG-303339
    • SR-01000911296-1
    • F2239-0149
    • AKOS004971106
    • SR-01000911296
    • インチ: 1S/C19H20N4OS/c1-24-17-9-7-16(8-10-17)22-12-13-23-18(22)20-21-19(23)25-14-11-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3
    • InChIKey: ONRXPTVANUEKAX-UHFFFAOYSA-N
    • ほほえんだ: N1=C(SCCC2=CC=CC=C2)N2CCN(C3=CC=C(OC)C=C3)C2=N1

計算された属性

  • せいみつぶんしりょう: 352.13578245g/mol
  • どういたいしつりょう: 352.13578245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 412
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 68.5Ų

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2239-0149-5mg
7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
921791-76-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2239-0149-2μmol
7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
921791-76-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2239-0149-3mg
7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
921791-76-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2239-0149-1mg
7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
921791-76-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2239-0149-4mg
7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
921791-76-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2239-0149-5μmol
7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
921791-76-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2239-0149-2mg
7-(4-methoxyphenyl)-3-[(2-phenylethyl)sulfanyl]-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
921791-76-6 90%+
2mg
$59.0 2023-05-16

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazole 関連文献

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo2,1-c1,2,4triazoleに関する追加情報

Compound Introduction: 7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (CAS No. 921791-76-6)

7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole, identified by the CAS number 921791-76-6, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the imidazotriazole class, characterized by a fused tricyclic system comprising an imidazole ring connected to a triazole ring. The presence of functional groups such as a 4-methoxyphenyl substituent and a 2-phenylethylsulfanyl moiety contributes to its unique chemical properties and potential biological activities.

The synthesis of 7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The 4-methoxyphenyl group introduces a hydrophobic aromatic ring with electron-donating methoxy substituents, which can modulate the electronic properties of the heterocyclic core. On the other hand, the 2-phenylethylsulfanyl group adds a bulky sulfur-containing side chain that may influence both the solubility and interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. Molecular docking studies suggest that 7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole may interact with various biological receptors due to its aromatic and sulfanyl-containing structure. These interactions could potentially lead to applications in therapeutic areas such as inflammation modulation or enzyme inhibition.

In the realm of drug discovery, the structural features of this compound make it a promising candidate for further investigation. The combination of an imidazotriazole scaffold with substituents like 4-methoxyphenyl and 2-phenylethylsulfanyl has been explored in several high-throughput screening campaigns to identify novel bioactive molecules. Preliminary pharmacological studies indicate that derivatives of this class may exhibit inhibitory effects on certain kinases or transcription factors involved in cellular signaling pathways.

The role of sulfur-containing heterocycles in medicinal chemistry cannot be overstated. Sulfanyl groups are known to enhance binding affinity and selectivity by forming hydrogen bonds or participating in π-stacking interactions. In the case of 7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole, the 2-phenylethylsulfanyl moiety may serve as a key pharmacophore for target recognition. This has prompted researchers to synthesize analogs with modified sulfanyl groups to optimize bioactivity profiles.

Furthermore, the 4-methoxyphenyl substituent provides a site for further functionalization through chemical modifications such as halogenation or alkylation. Such modifications can fine-tune the pharmacokinetic properties of the compound, including its metabolic stability and distribution within biological systems. The development of novel synthetic methodologies has also facilitated the efficient preparation of these derivatives for experimental validation.

Current research in medicinal chemistry emphasizes the importance of structure-activity relationships (SAR) in designing next-generation therapeutics. By systematically varying substituents like 4-methoxyphenyl and 2-phenylethylsulfanyl, chemists aim to uncover novel mechanisms of action and improve therapeutic efficacy. The imidazotriazole core itself has been extensively studied for its potential applications in antiviral and anticancer therapies due to its ability to disrupt critical biological processes.

The integration of machine learning and artificial intelligence into drug discovery workflows has accelerated the identification of promising candidates like 7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole. Predictive models can assess virtual libraries of compounds based on their structural features and predict their biological activity with remarkable accuracy. This approach has enabled high-throughput virtual screening (HTVS), which significantly reduces the time and cost associated with experimental testing.

In conclusion,7-(4-methoxyphenyl)-3-(2-phenylethyl)sulfanyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (CAS No. 921791-76-6) represents a structurally intriguing molecule with potential therapeutic applications. Its unique combination of functional groups and heterocyclic framework makes it an attractive subject for further investigation in pharmaceutical research. As computational tools continue to advance and synthetic methodologies improve, this compound will likely play a significant role in future drug development efforts.

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